molecular formula C6H7ClN2S B14910471 5-Chloro-4-methyl-6-(methylthio)pyrimidine

5-Chloro-4-methyl-6-(methylthio)pyrimidine

Cat. No.: B14910471
M. Wt: 174.65 g/mol
InChI Key: CVRPLEZFNGBLKS-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-6-(methylthio)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with various reagents. One common method includes the use of chlorinating agents such as phosphorus oxychloride in the presence of a base like pyridine . Another approach involves the methylation of 4-chloro-6-methyl-2-thiopyrimidine using methyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7ClN2S

Molecular Weight

174.65 g/mol

IUPAC Name

5-chloro-4-methyl-6-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7ClN2S/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3

InChI Key

CVRPLEZFNGBLKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)SC)Cl

Origin of Product

United States

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